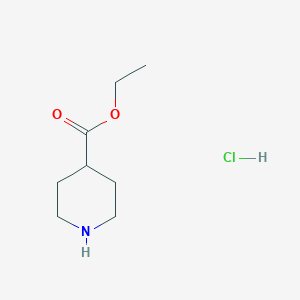

Ethyl piperidine-4-carboxylate hydrochloride

Overview

Description

Ethyl piperidine-4-carboxylate hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications. The compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Mechanism of Action

Target of Action

Ethyl piperidine-4-carboxylate hydrochloride, also known as Piperidine-4-carboxylic acid ethyl ester hydrochloride, is a chemical compound with the molecular formula C8H16ClNO2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been used as a reactant for the synthesis of various compounds, including smn protein modulators, β-aryl and β-amino-substituted aliphatic esters, and nitroethylenediamines . These reactions suggest that the compound may interact with its targets through mechanisms such as rhodium-catalyzed tandem double bond migration/conjugate addition and nucleophilic ring opening .

Pharmacokinetics

Its water solubility, which can impact bioavailability, is mentioned but without specific values . Further pharmacokinetic studies are needed to understand how these properties influence the compound’s bioavailability.

Result of Action

Its role as a reactant in the synthesis of various compounds suggests that it may have indirect effects on cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl piperidine-4-carboxylate hydrochloride can be synthesized through the esterification of piperidine-4-carboxylic acid with ethanol in the presence of a suitable acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired esterification. The resulting ethyl piperidine-4-carboxylate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes followed by purification steps such as crystallization or distillation to obtain the pure compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Piperidine-4-carboxylic acid or its derivatives.

Reduction: Ethyl piperidine-4-carbinol or similar reduced compounds.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl piperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a precursor in the development of drugs targeting neurological and cardiovascular conditions.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl piperidine-4-carboxylate: The non-hydrochloride form of the compound.

Piperidine-4-carboxylic acid: The carboxylic acid precursor.

Ethyl isonipecotate: A related ester with similar chemical properties.

Uniqueness: Ethyl piperidine-4-carboxylate hydrochloride is unique due to its specific hydrochloride salt form, which can enhance its solubility and stability in various applications. This makes it particularly valuable in pharmaceutical formulations and industrial processes where these properties are essential.

Biological Activity

Ethyl piperidine-4-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its ability to interact with various biological targets. The compound's structure allows it to modulate several biochemical pathways, making it a candidate for therapeutic applications in areas such as oncology, neurology, and inflammation.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, one study reported that certain derivatives displayed moderate activity against renal cancer cells, with IC50 values indicating effective inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Derivative A | Renal Cancer | 15 | Induces apoptosis |

| Derivative B | Hypopharyngeal Tumor | 10 | Inhibits cell cycle progression |

2. Anti-Inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in various models. The compound has been shown to modulate cytokine production and influence immune responses, suggesting potential therapeutic strategies for diseases characterized by chronic inflammation.

3. Neurological Applications

Piperidine derivatives often exhibit interactions with neurotransmitter receptors. This compound has been studied for its effects on neuronal function, showing potential relevance in conditions like Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmission could lead to novel treatments for neurodegenerative disorders.

4. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that the compound exhibits activity against various bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Receptor Binding: The piperidine ring facilitates binding to neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.

- Apoptosis Induction: Certain derivatives have shown the ability to trigger programmed cell death in malignant cells.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound derivatives against breast cancer cells demonstrated significant cytotoxicity compared to standard chemotherapeutics. The results highlighted the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Neurological Effects

In a preclinical trial assessing the neuroprotective effects of this compound in a mouse model of Alzheimer's disease, the compound improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Properties

IUPAC Name |

ethyl piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZAKTXWTXRXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594398 | |

| Record name | Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147636-76-8 | |

| Record name | Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary effects of Piperidine-4-carboxylic acid ethyl ester hydrochloride observed in a clinical setting?

A1: Research indicates that Piperidine-4-carboxylic acid ethyl ester hydrochloride exhibits potent analgesic (pain-relieving) and antispasmodic properties. [, , ]. Studies show its effectiveness in managing postoperative pain and restlessness, offering a potential alternative to morphine []. Additionally, its combined atropine-like and sedative effects make it particularly suitable for treating severe colicky pain [].

Q2: Are there any specific patient populations where caution is advised when administering Piperidine-4-carboxylic acid ethyl ester hydrochloride?

A2: Yes, research suggests exercising caution when administering Piperidine-4-carboxylic acid ethyl ester hydrochloride to specific patient groups. For instance, its use in individuals with bronchial asthma has been investigated []. Additionally, caution is recommended for ambulatory and elderly patients due to a higher incidence of dizziness and potential syncope [].

Q3: Beyond its analgesic and antispasmodic effects, have any other noteworthy observations been made regarding the effects of Piperidine-4-carboxylic acid ethyl ester hydrochloride?

A3: While generally considered safe, research has documented potential side effects associated with Piperidine-4-carboxylic acid ethyl ester hydrochloride. These include dizziness, perspiration, and dryness of the mouth []. There are also reports suggesting a possibility for habit formation and, in isolated cases, the potential to induce delirium [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.